molecular formula C8H10N4O2 B3049329 Caffeine-13C CAS No. 202282-98-2

Caffeine-13C

Cat. No.: B3049329
CAS No.: 202282-98-2
M. Wt: 195.18 g/mol
InChI Key: RYYVLZVUVIJVGH-VQEHIDDOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Caffeine-13C is a stable isotope-labeled version of caffeine, where three carbon atoms in the caffeine molecule are replaced with the carbon-13 isotope. This compound is used primarily as an internal standard in various analytical techniques, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. Caffeine itself is a central nervous system stimulant found naturally in coffee, tea, and various other plants.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Caffeine-13C typically involves the incorporation of carbon-13 labeled precursors into the caffeine molecule. One common method is the methylation of theobromine (a naturally occurring compound in cacao) using carbon-13 labeled methyl iodide. The reaction is carried out under controlled conditions to ensure the incorporation of the carbon-13 isotope.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The process includes rigorous quality control measures to ensure the isotopic purity and consistency of the final product. The compound is often supplied in solution form, such as in methanol, for ease of use in analytical applications .

Chemical Reactions Analysis

Types of Reactions

Caffeine-13C undergoes similar chemical reactions as regular caffeine. These include:

    Oxidation: Caffeine can be oxidized to form various metabolites, including theobromine and paraxanthine.

    Reduction: Although less common, caffeine can undergo reduction reactions under specific conditions.

    Substitution: Caffeine can participate in substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like sodium methoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions include theobromine, paraxanthine, and other methylxanthines, depending on the specific reaction conditions .

Scientific Research Applications

Caffeine-13C is widely used in scientific research due to its stable isotopic labeling, which allows for precise quantification and tracing in various studies. Some key applications include:

Comparison with Similar Compounds

Similar Compounds

    Theobromine: Another methylxanthine found in cacao, with similar stimulant properties but less potent than caffeine.

    Theophylline: A methylxanthine used medically to treat respiratory diseases like asthma and chronic obstructive pulmonary disease.

    Paraxanthine: A primary metabolite of caffeine with similar stimulant effects.

Uniqueness

Caffeine-13C is unique due to its isotopic labeling, which allows for precise analytical measurements and tracing in scientific studies. This makes it particularly valuable in research settings where accurate quantification and tracking of caffeine are essential .

Properties

IUPAC Name

1,7-dimethyl-3-(113C)methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O2/c1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2/h4H,1-3H3/i2+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYYVLZVUVIJVGH-VQEHIDDOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=NC2=C1C(=O)N(C(=O)N2[13CH3])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00639874
Record name 1,7-Dimethyl-3-(~13~C)methyl-3,7-dihydro-1H-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00639874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202282-98-2
Record name 1,7-Dimethyl-3-(~13~C)methyl-3,7-dihydro-1H-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00639874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 202282-98-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Caffeine-13C
Reactant of Route 2
Reactant of Route 2
Caffeine-13C
Reactant of Route 3
Reactant of Route 3
Caffeine-13C
Reactant of Route 4
Reactant of Route 4
Caffeine-13C
Reactant of Route 5
Reactant of Route 5
Caffeine-13C
Reactant of Route 6
Reactant of Route 6
Caffeine-13C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.